

Hpk1-IN-55: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Hpk1-IN-55**, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document details its chemical properties, biological activity, and the methodologies for its investigation, serving as a comprehensive resource for its application in cancer immunotherapy research.

Core Properties of Hpk1-IN-55

| Property | Value | Reference |
|-------------------|--------------|-----------|
| CAS Number | 3048537-58-9 | [1] |
| Molecular Weight | 554.64 g/mol | [1][2] |
| Molecular Formula | C30H34N8O3 | [1] |

Biological Activity and Efficacy

Hpk1-IN-55 is a selective and orally active inhibitor of HPK1 with significant potential in cancer treatment.[2] It demonstrates potent enzymatic inhibition of HPK1 and stimulates immune responses.

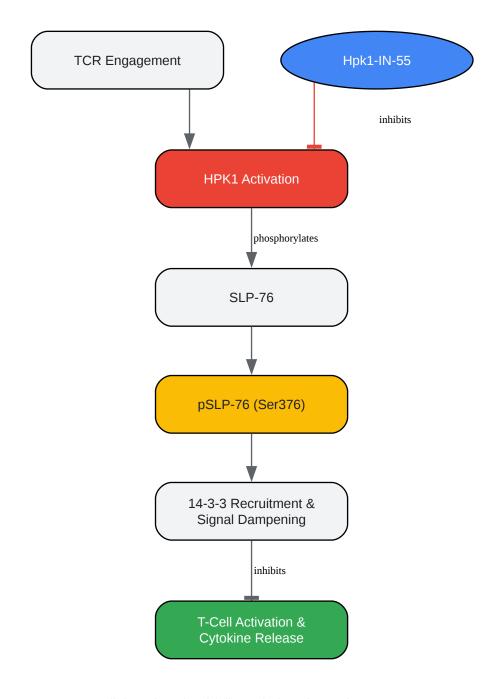


| Parameter | Value | Species/System | Reference |
|------------------------|-------------------------------------------------------|-------------------------------------------|-----------|
| HPK1 IC50 | <0.51 nM | Enzymatic Assay | [2][3] |
| IL-2 Secretion EC50 | 43.3 nM | Human PBMCs | [2][3] |
| IL-2 Release EC50 | 38.8 nM | Purified Human Pan T cells | [2][3] |
| IFN-γ Release EC50 | 49.2 nM | Purified Human Pan T cells | [2][3] |
| Kinase Selectivity | >637-fold vs GCK-like kinase; >1022-fold vs LCK | Kinase Panel | [2][3] |
| In Vivo Efficacy (TGI) | 64.3% (12 mg/kg, p.o., b.i.d) | CT26 murine colorectal cancer model | [2] |
| In Vivo Efficacy (TGI) | 59.4% (12 mg/kg, p.o., b.i.d) | MC38 murine colorectal cancer model | [1] |

Mechanism of Action: The HPK1 Signaling Pathway

HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[4][5] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at Serine 376.[4][6] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and thereby dampening T-cell activation.[6][7] **Hpk1-IN-55** inhibits this kinase activity, preventing the phosphorylation of SLP-76 and sustaining TCR signaling, which promotes T-cell activation, proliferation, and cytokine production.[3][4]





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Caption: HPK1 signaling pathway in T-cell activation and its inhibition by **Hpk1-IN-55**.

Experimental Protocols In Vitro HPK1 Kinase Assay (Luminescence-based)

This assay measures the direct kinase activity of recombinant HPK1.

Materials:



- Recombinant HPK1 enzyme
- Myelin Basic Protein (MBP) substrate
- ATP
- Kinase Assay Buffer
- ADP-Glo™ Kinase Assay kit (Promega)
- Hpk1-IN-55
- 384-well plates
- Luminometer

Protocol:

- Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate.
- Add 1 μl of **Hpk1-IN-55** or DMSO vehicle control to the wells of a 384-well plate.[1]
- Add 2 μl of the master mix to each well.[1]
- Initiate the reaction by adding 2 μl of diluted HPK1 kinase.[1]
- Incubate the plate at room temperature for 60 minutes.[1]
- Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
 [1]
- Incubate for 40 minutes at room temperature.[1]
- Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[1]
- Incubate for 30 minutes at room temperature.[1]
- Measure luminescence using a microplate reader.[1]





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Caption: Workflow for the in vitro HPK1 luminescence-based kinase assay.

T-Cell Activation Assay (IL-2 Secretion)

This assay quantifies the effect of **Hpk1-IN-55** on T-cell activation by measuring IL-2 secretion.

Materials:

- Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
- RPMI-1640 complete medium
- Anti-CD3 and Anti-CD28 antibodies
- Hpk1-IN-55
- 96-well flat-bottom plates
- Human IL-2 ELISA kit

Protocol:

- Isolate PBMCs or purify T-cells from healthy donor blood.
- Plate the cells in a 96-well plate.[2]
- Pre-treat the cells with various concentrations of Hpk1-IN-55 or vehicle control.[2]
- Stimulate the cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.[2][8]
- Incubate the cells for 24-48 hours.[2]
- Collect the cell culture supernatant.[2]



Perform the IL-2 ELISA on the supernatants according to the manufacturer's instructions.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **Hpk1-IN-55** in a syngeneic mouse model.

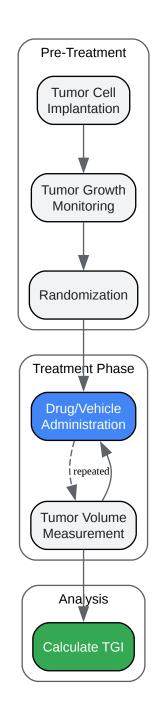
Materials:

- BALB/c or C57BL/6 mice
- CT26 or MC38 colon carcinoma cells
- **Hpk1-IN-55** formulation
- Vehicle control
- Calipers for tumor measurement

Protocol:

- Subcutaneously implant tumor cells (e.g., CT26 or MC38) into the flank of the mice.[4]
- Monitor tumor growth until tumors reach a palpable size (e.g., ~100 mm³).[9]
- Randomize mice into treatment and control groups.
- Administer Hpk1-IN-55 (e.g., 1.5-12 mg/kg) or vehicle control orally (p.o.) twice daily (b.i.d).
 [2][3]
- Measure tumor volume with calipers at regular intervals for the duration of the study (e.g., 5 weeks).[2][3]
- At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage.





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Caption: General workflow for an in vivo tumor growth inhibition study.

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